3-Tert-butylspiro[3.3]heptan-1-one

Fraction sp3 Stereochemical complexity Bioisostere design

3-Tert-butylspiro[3.3]heptan-1-one (CAS 2150245-91-1, C₁₁H₁₈O, MW 166.26 g/mol) is a spirocyclic ketone building block featuring the saturated spiro[3.3]heptane core with a tert-butyl substituent at the 3-position. The spiro[3.3]heptane scaffold has emerged as a prominent saturated, three-dimensional bioisostere of benzene, offering an Fsp³ value of 1.0 and enabling access to 18 distinct disubstituted isomers versus only 3 for planar benzene templates.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
Cat. No. B13629339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylspiro[3.3]heptan-1-one
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC(=O)C12CCC2
InChIInChI=1S/C11H18O/c1-10(2,3)8-7-9(12)11(8)5-4-6-11/h8H,4-7H2,1-3H3
InChIKeyHIEBTDYWDUZSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butylspiro[3.3]heptan-1-one: Sourcing Guide for a Sterically Defined sp3-Rich Ketone Building Block


3-Tert-butylspiro[3.3]heptan-1-one (CAS 2150245-91-1, C₁₁H₁₈O, MW 166.26 g/mol) is a spirocyclic ketone building block featuring the saturated spiro[3.3]heptane core with a tert-butyl substituent at the 3-position . The spiro[3.3]heptane scaffold has emerged as a prominent saturated, three-dimensional bioisostere of benzene, offering an Fsp³ value of 1.0 and enabling access to 18 distinct disubstituted isomers versus only 3 for planar benzene templates [1]. The tert-butyl group introduces significant steric bulk at the spiro carbon, differentiating this compound from less hindered 3-substituted analogues and providing a conformationally constrained, lipophilicity-modulated entry point for fragment elaboration and medicinal chemistry campaigns .

1 Fully saturated spiro[3.3]heptane core delivers sp³-rich, three-dimensional scaffold for fragment elaboration
2 Ketone handle at 1-position supports reductive amination, Grignard, Wittig, and oxime diversification strategies
3 tert-Butyl substituent at 3-position introduces steric bulk for lipophilicity modulation and conformational constraint

Why 3-Tert-butylspiro[3.3]heptan-1-one Cannot Be Interchanged with Generic Cyclohexanones, Monocyclic Ketones, or Other 3-Substituted Spiro[3.3]heptan-1-ones


Although the spiro[3.3]heptane scaffold is often discussed as a generic 'saturated benzene bioisostere,' the physicochemical and stereochemical properties of specific derivatives are exquisitely sensitive to both the core architecture and the substituent identity [1][2]. Heteroatom-substituted spiro[3.3]heptanes exhibit an average ΔlogD of −0.75 relative to their monocyclic counterparts, meaning that a simple cyclohexane or piperidine replacement cannot recapitulate the lipophilicity profile conferred by the spiro[3.3]heptane core [1]. Furthermore, the tert-butyl group at the spiro carbon creates a steric environment fundamentally distinct from that of hydrogen, methyl, aryl, or alkoxy substituents at the same position, altering both the conformational equilibrium of the cyclobutanone ring and the trajectory of exit vectors available for further derivatization [3]. Direct experimental evidence demonstrates that spiro[3.3]heptane incorporation into drug scaffolds alters metabolic stability (e.g., CLint values differing by over 5-fold between diastereomers of Sonidegib analogues) and logD by >2 log units compared to the parent benzene-containing drug [2]. Consequently, substituting 3-tert-butylspiro[3.3]heptan-1-one with a generic cyclohexanone, an unsubstituted spiro[3.3]heptan-1-one, or even a differently 3-substituted analogue will yield divergent physicochemical and pharmacological profiles that cannot be predicted without experimental validation.

Core architecture mismatch
Monocyclic ketones (cyclohexanone, piperidinone) lack the spiro[3.3]heptane scaffold’s three-dimensionality and sp³ character, leading to divergent logD and metabolic stability profiles.
Substituent-dependent sterics
The tert-butyl group creates a steric environment distinct from H, methyl, or aryl at the 3-position, altering conformational equilibria and exit vector trajectories for derivatization.
Stereochemical sensitivity
Substitution at the spiro[3.3]heptane core introduces chirality; diastereomers can exhibit >4-fold differences in intrinsic clearance, requiring stereo-defined procurement for reliable SAR.

Quantitative Differentiation Evidence: 3-Tert-butylspiro[3.3]heptan-1-one vs. Its Closest Comparators


Fsp³ and Stereochemical Complexity: Spiro[3.3]heptane Core vs. Benzene Template

The spiro[3.3]heptane core of 3-tert-butylspiro[3.3]heptan-1-one possesses an Fsp³ value of 1.0 (all carbons are sp³-hybridized), compared to Fsp³ = 0 for the planar benzene ring it is designed to replace as a saturated bioisostere [1]. Higher Fsp³ values have been correlated with improved clinical success rates in drug discovery campaigns [1]. This fully saturated architecture provides a non-coplanar, three-dimensional scaffold that can mimic mono-, meta-, and para-substituted benzene rings while introducing stereochemical complexity absent from aromatic templates.

Fsp³ & Stereocomplexity
Reported
Spiro[3.3]heptane core Fsp³ = 1.0
vs
Benzene Fsp³ = 0
18 chiral isomers vs 0
Supports fully saturated library construction
Maximal sp³ character cannot be achieved with aromatic ketones
Fraction sp3 Stereochemical complexity Bioisostere design Lead optimization

Lipophilicity Reduction: Spiro[3.3]heptane Core vs. Monocyclic Counterparts

Heteroatom-substituted spiro[3.3]heptanes, including the class to which 3-tert-butylspiro[3.3]heptan-1-one belongs, exhibit an average ΔlogD of −0.75 relative to their six-membered monocyclic counterparts (e.g., piperidines, piperazines, morpholines, cyclohexanes) [1]. The neutral bases also show an average ΔlogP of −0.21 [1]. This systematic lipophilicity reduction, attributed to the higher s-character and more compact spatial arrangement of the four-membered rings, means that incorporating the spiro[3.3]heptane core into a molecular scaffold predictably lowers logD without the need for additional polar heteroatoms.

Lipophilicity Shift
Class-level
−0.75 ΔlogD
Average vs monocyclic analogs
Reported logD reduction may support lower lipophilicity in derivatives
Class-level inference; data to verify for specific analogue
Lipophilicity modulation logD reduction ADME optimization Drug-likeness

Aqueous Solubility Advantage: Spiro[3.3]heptane Core vs. Cyclohexane Analogues

Most spiro[3.3]heptane compounds demonstrate higher intrinsic aqueous solubility than their monocyclic analogues, even when logP values are comparable or slightly higher [1]. This counterintuitive solubility advantage is attributed to the reduced crystal lattice energy associated with the spirocyclic architecture. In a representative matched pair, the tert-butyl carbamate spiro[3.3]heptane (compound 6) exhibited intrinsic solubility of approximately 1150 µM, compared to approximately 144 µM for its monocyclic counterpart (compound 29)—a roughly 8-fold improvement [1]. While this specific comparison involves an azaspiro[3.3]heptane, the solubility-enhancing effect is a general property of the spiro[3.3]heptane core architecture and is expected to extend to the carbocyclic analogue 3-tert-butylspiro[3.3]heptan-1-one.

Solubility Trend
Class-level
~8× higher Solint
Matched pair example: spiro vs monocyclic carbamate
Reported solubility trend may reduce solubility-limited pharmacology
Class-level; verify for your specific scaffold
Aqueous solubility Intrinsic solubility Formulation Biopharmaceutics

ADME Profile: Spiro[3.3]heptane Bioisostere vs. Benzene-Containing Drug (Benzocaine Head-to-Head Comparison)

In a direct head-to-head comparison, the spiro[3.3]heptane analogue of benzocaine (replacing the para-substituted benzene ring) was evaluated alongside benzocaine hydrochloride for key ADME parameters [1]. The spiro[3.3]heptane analogue demonstrated a 2.8-fold improvement in human liver microsome (HLM) half-life (t₁/₂ = 56.7 min vs. 20.1 min) and a 2.9-fold reduction in intrinsic clearance (CLint = 29 vs. 83 µL/min/mg), indicating substantially enhanced metabolic stability . The logD shifted from 1.8 (benzocaine) to −0.4 (spiro[3.3]heptane analogue), a ΔlogD of −2.2 log units, reflecting dramatically reduced lipophilicity . Kinetic solubility in PBS (pH 7.4) was maintained at comparable levels (332 vs. 385 µM) . This study provides the strongest available direct evidence that the spiro[3.3]heptane core—the same core present in 3-tert-butylspiro[3.3]heptan-1-one—confers predictable ADME advantages when replacing a benzene ring.

ADME Benchmark (Benzocaine)
Head-to-head
Spiro analogue CLint 29, t₁/₂ 56.7 min, logD -0.4
vs
Benzocaine CLint 83, t₁/₂ 20.1 min, logD 1.8
Reported ADME shift supports metabolic stability exploration
Direct comparison; extrapolation to other scaffolds requires validation
Metabolic stability Clearance Half-life Bioisostere validation

Isomer Space Expansion: 18 Disubstituted Isomers from the Spiro[3.3]heptane Core vs. 3 from Benzene

The spiro[3.3]heptane core of 3-tert-butylspiro[3.3]heptan-1-one provides a dramatic expansion of accessible chemical space compared to planar aromatic templates. When two different substituents are arranged around the spiro[3.3]heptane scaffold (Fsp³ = 1.0), there are 18 possible disubstituted isomers, and all 18 are chiral [1]. In contrast, a disubstituted benzene (Fsp³ = 0) yields only 3 possible isomers, none of which are chiral [1]. Furthermore, among the nearly 9,000 reported spiro[3.3]heptanes bearing a single substituent in each ring, approximately 90% adopt the 2,6-substitution pattern and 10% the 1,6-substitution pattern, indicating well-defined vectors for predictable elaboration [1]. The tert-butyl group at the 3-position of 3-tert-butylspiro[3.3]heptan-1-one serves as a steric anchor, pre-organizing the scaffold for regio- and stereoselective transformations at the remaining positions.

Isomer Space
Reported
18 isomers vs 3
All chiral; 6-fold expansion vs benzene
Supports expanded SAR isomer exploration
Spiro[3.3]heptane offers unique vectors for lead optimization
Structure-activity relationship SAR exploration Chemical space Isomer library

Metabolic Stability Divergence Between Diastereomers: Spiro[3.3]heptane Sonidegib Analogues

In a study incorporating the spiro[3.3]heptane core into the anticancer drug Sonidegib (replacing the meta-substituted benzene), the two diastereomeric spiro[3.3]heptane analogues (trans-76 and cis-76) displayed starkly divergent metabolic stability profiles [1]. Intrinsic clearance in human liver microsomes differed by more than 4-fold between the diastereomers (trans-76 CLint = 36 µL/min/mg; cis-76 CLint = 156 µL/min/mg) [1]. Both diastereomers were less metabolically stable than the parent drug Sonidegib (CLint = 18 µL/min/mg), yet both retained micromolar inhibitory activity in the Hedgehog signaling pathway assay [1]. This data illustrates that stereochemistry at the spiro[3.3]heptane core—including the relative configuration at the 3-position where the tert-butyl group resides in 3-tert-butylspiro[3.3]heptan-1-one—has profound and quantifiable consequences for metabolic stability.

Diastereomer CLint
Class-level
trans-76 CLint 36
vs
cis-76 CLint 156
Sonidegib parent: 18 µL/min/mg
Stereochemistry-dependent clearance context; >4-fold difference
Highlights need for stereo-defined building blocks in SAR
Diastereomer stability Stereochemistry-dependent metabolism Microsomal clearance

Procurement-Relevant Application Scenarios for 3-Tert-butylspiro[3.3]heptan-1-one


Fragment-Based Drug Discovery (FBDD) Library Design Using Maximal Fsp³ Building Blocks

3-Tert-butylspiro[3.3]heptan-1-one is an ideal entry point for constructing sp³-rich fragment libraries for FBDD campaigns. With an Fsp³ of 1.0—the maximum achievable value—the compound delivers complete carbon saturation, a property correlated with improved clinical progression rates [1]. The ketone functionality serves as a versatile handle for reductive amination, Grignard addition, Wittig olefination, or oxime formation to generate diverse fragment collections. The tert-butyl group provides a sterically demanding, lipophilic anchor that can probe hydrophobic pockets in target proteins while maintaining the three-dimensional character of the spiro[3.3]heptane core. Compared to aromatic ketone fragments (Fsp³ = 0–0.5), libraries derived from this building block offer systematically higher saturation, potentially improving solubility, reducing non-specific binding, and enhancing the developability of hit compounds [1].

Bioisosteric Replacement of Benzene Rings in Lead Optimization with Quantifiable ADME Improvement

In lead optimization programs where a benzene ring has been identified as a metabolic liability or a source of excessive lipophilicity, 3-tert-butylspiro[3.3]heptan-1-one can serve as a precursor for synthesizing spiro[3.3]heptane bioisosteres. Direct head-to-head evidence from the benzocaine–spiro[3.3]heptane analogue comparison demonstrates that this scaffold class can reduce intrinsic clearance by up to 2.9-fold (CLint from 83 to 29 µL/min/mg), increase HLM half-life by 2.8-fold (t₁/₂ from 20.1 to 56.7 min), and reduce logD by 2.2 log units (from 1.8 to −0.4) while maintaining comparable aqueous solubility [1]. The tert-butyl substituent at the 3-position provides additional steric shielding that may further modulate metabolic oxidation at the cyclobutanone ring, and its lipophilic contribution partially offsets the logD-lowering effect of the spiro scaffold, allowing tunable lipophilicity optimization.

Synthesis of Stereo-defined, Chiral Building Block Collections for SAR Exploration

The spiro[3.3]heptane core of 3-tert-butylspiro[3.3]heptan-1-one can generate 18 distinct disubstituted isomers versus only 3 for a benzene template, and all 18 isomers are chiral [1]. This 6-fold expansion of isomer space makes the compound uniquely valuable for synthesizing stereo-defined compound libraries for structure–activity relationship (SAR) studies. The tert-butyl group at the 3-position, being a single, defined stereochemical element in an otherwise symmetric scaffold, provides a starting point for diastereoselective transformations. Furthermore, the stereochemical dependence of metabolic stability—as demonstrated by the >4-fold difference in CLint between diastereomeric spiro[3.3]heptane Sonidegib analogues (36 vs. 156 µL/min/mg) —means that procurement of stereo-defined batches is essential for reliable SAR interpretation.

Conformational Constraint Tool for Peptidomimetic and Macrocyclic Chemistry

In peptidomimetic design, the rigid spiro[3.3]heptane scaffold of 3-tert-butylspiro[3.3]heptan-1-one can replace flexible aliphatic linkers (e.g., butylene or pentylene chains) to reduce conformational entropy penalties upon target binding. The non-coplanar exit vectors of the spiro[3.3]heptane core [1] provide well-defined trajectories for attaching amino acid mimetics, heterocycles, or other recognition elements. The ketone group at the 1-position offers a functional handle for introduction of amine, hydroxyl, or carboxylate groups via standard transformations, while the tert-butyl group at the 3-position provides a steric constraint that can mimic the side chain of valine, leucine, or isoleucine residues. Compared to acyclic or monocyclic conformational constraints, the spiro[3.3]heptane scaffold offers a unique combination of rigidity (from the quaternary spiro carbon) and three-dimensionality (from the orthogonal ring planes) that cannot be replicated by cyclohexane or cyclopentane linkers.

Application
Selection Property
Validation Focus
Fragment-based library design
Fully sp³-rich scaffold
Saturation-dependent developability profiling
Benzene bioisostere replacement
Core architecture & logD modulation
ADME endpoint comparison (clearance, logD, t₁/₂)
Stereo-defined SAR library synthesis
Stereochemical configuration & isomer space
Diastereomer-dependent metabolic stability
Peptidomimetic conformational constraint
Rigid spiro scaffold exit vectors
Conformational restriction vs. flexible linkers
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